4-(Diphenylamino)butyl acetate
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Overview
Description
4-(Diphenylamino)butyl acetate is an organic compound with the molecular formula C18H21NO2 It is characterized by the presence of a diphenylamino group attached to a butyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylamino)butyl acetate typically involves the esterification of 4-(diphenylamino)butanol with acetic acid or acetic anhydride. The reaction is catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
4-(Diphenylamino)butanol+Acetic acid→4-(Diphenylamino)butyl acetate+Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 4-(Diphenylamino)butyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products:
Oxidation: Formation of 4-(diphenylamino)butanoic acid.
Reduction: Formation of 4-(diphenylamino)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Diphenylamino)butyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Diphenylamino)butyl acetate involves its interaction with various molecular targets. The diphenylamino group can participate in π-π interactions with aromatic systems, while the ester group can undergo hydrolysis to release the active 4-(diphenylamino)butanol. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
4-(Diphenylamino)butanol: The alcohol counterpart of 4-(Diphenylamino)butyl acetate.
Diphenylamine: A simpler structure lacking the butyl acetate moiety.
Butyl acetate: Lacks the diphenylamino group.
Uniqueness: this compound is unique due to the combination of the diphenylamino group and the butyl acetate moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Properties
IUPAC Name |
4-(N-phenylanilino)butyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-16(20)21-15-9-8-14-19(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOWSKAKAGDOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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